molecular formula C13H12Cl2N2O2S B1408922 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1715292-19-5

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No.: B1408922
CAS No.: 1715292-19-5
M. Wt: 331.2 g/mol
InChI Key: OEKNGSXPUZRIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester typically involves the condensation of 3,4-dichloroaniline with 2-bromo-5-methylthiazole-4-carboxylic acid ethyl ester. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its thiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid: Lacks the ethyl ester group but shares the core structure.

    2-(3,4-Dichlorophenylamino)-5-methylthiazole: Lacks both the carboxylic acid and ethyl ester groups.

    3,4-Dichlorophenylamino derivatives: Various compounds with different substituents on the phenyl ring.

Uniqueness

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is unique due to the presence of both the dichlorophenyl group and the ethyl ester functional group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 2-(3,4-dichloroanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)20-13(17-11)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKNGSXPUZRIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Reactant of Route 6
2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.